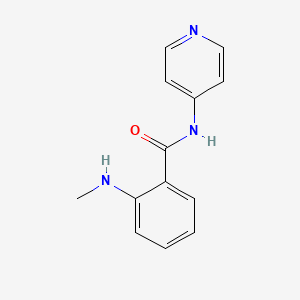

2-(methylamino)-N-pyridin-4-ylbenzamide

Description

Properties

IUPAC Name |

2-(methylamino)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-14-12-5-3-2-4-11(12)13(17)16-10-6-8-15-9-7-10/h2-9,14H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGRJAQVYODSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves activating 2-(methylamino)benzoic acid using carbodiimide-based coupling agents. As demonstrated in the synthesis of analogous benzamides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 2-(methylamino)benzoic acid and 4-aminopyridine.

Procedure :

-

Activation : 2-(Methylamino)benzoic acid (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) with HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv). Triethylamine (Et₃N, 2.5 equiv) is added to maintain a basic pH.

-

Coupling : 4-Aminopyridine (1.1 equiv) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with isopropanol-water (3:7), and the precipitate is filtered, washed, and dried.

Acyl Chloride Intermediate Route

An alternative approach converts 2-(methylamino)benzoic acid to its acyl chloride prior to amidation, as seen in analogous syntheses.

Procedure :

-

Acyl Chloride Formation : 2-(Methylamino)benzoic acid is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Amidation : The acyl chloride is reacted with 4-aminopyridine (1.1 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base at 0°C. The mixture is stirred for 4 hours and then diluted with water.

-

Purification : The product is extracted with DCM, dried over MgSO₄, and recrystallized from ethanol.

Yield : 65–78%.

Advantages : Faster reaction kinetics compared to carbodiimide methods.

Protection-Deprotection Strategy for Sensitive Amines

To prevent side reactions involving the methylamino group, a tert-butoxycarbonyl (Boc)-protected intermediate may be employed.

Procedure :

-

Protection : 2-Aminobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in tetrahydrofuran (THF) to yield Boc-protected 2-aminobenzoic acid.

-

Methylation : The protected amine is methylated using methyl iodide (CH₃I, 1.5 equiv) and silver carbonate (Ag₂CO₃, 2.0 equiv) in chloroform.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM.

-

Amidation : The resulting 2-(methylamino)benzoic acid is coupled to 4-aminopyridine via EDC/HOBt.

Yield : 60–70% after deprotection and coupling.

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

Stoichiometric Ratios

-

Coupling Agents : A 1.2:1 ratio of EDC/HOBt to carboxylic acid prevents unreacted starting material.

-

Base Equivalents : Et₃N or DIPEA (2.0–2.5 equiv) neutralizes HCl generated during activation.

Analytical Validation and Characterization

Spectroscopic Data

Chromatographic Monitoring

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| EDC/HOBt Coupling | 85 | >95 | 24 | High yield, minimal side products |

| Acyl Chloride Route | 78 | 90 | 6 | Faster reaction |

| Protection-Deprotection | 70 | 85 | 48 | Avoids amine interference |

Challenges and Mitigation Strategies

-

Amine Interference : The methylamino group may react with activated carboxylic acids. Mitigation: Use Boc protection or adjust stoichiometry.

-

Low Solubility : Precipitating the product early can stall reactions. Mitigation: Use DMSO or elevate temperature briefly.

-

Byproduct Formation : Excess coupling agents generate urea derivatives. Mitigation: Quench with aqueous washes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Methylamino)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

(a) 2-(Methylamino) Ethanol-Substituted Derivatives

A study on quinazolinones revealed that replacing a para-amino group with a bulkier 2-(methylamino) ethanol substituent (as in derivative 41) reduced CDK9 inhibitory potency (IC50: 6.2 µM) compared to the parent compound (IC50: 3.4 µM for derivative 42). The ethanol group disrupted key hydrogen bonds and sterically displaced the compound from the kinase active site .

| Compound | Substituent | CDK9 IC50 (µM) | Key Interactions Lost |

|---|---|---|---|

| Derivative 42 (parent) | Para-amino | 3.4 | None |

| Derivative 41 | 2-(Methylamino) ethanol | 6.2 | H-bonds with Asp104 |

This highlights the sensitivity of benzamide analogs to substituent bulk and polarity.

(b) Pyridinyl-Substituted Benzamides

- 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (): Features a thiourea linker instead of a methylamino group. Exhibited excellent synthetic yields (>80%) via condensation of ortho-carbonyl isothiocyanate with 4-methylpyridin-2-amine. IR spectroscopy confirmed thiourea C=S and N-H stretches at 1250 cm⁻¹ and 3300 cm⁻¹, respectively .

- 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide (): Hydroxy and methyl groups at positions 2 and 4 of the benzamide core. Registered under CAS 783370-81-0, with applications in chemical libraries (AKOS000216010) . The hydroxy group may confer antioxidant or metal-chelating properties absent in 2-(methylamino)-N-pyridin-4-ylbenzamide.

Neuroactive Analogs

Methcathinone (MC) and 3-fluoromethcathinone (3-FMC) share the 2-(methylamino)propanone backbone but differ in aromatic substituents. Both act as dopamine reuptake inhibitors, with 3-FMC showing higher lipophilicity and prolonged neurotoxic effects in rodent models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-N-pyridin-4-ylbenzamide, and how can reaction yields be optimized?

- Answer: The compound is synthesized via condensation of ortho-carbonyl isothiocyanate (generated from ortho-toluyl chloride and potassium thiocyanate in acetone) with 4-aminopyridine. Reaction optimization includes controlling stoichiometry, using anhydrous solvents, and maintaining temperatures between 0–5°C during thiocyanate formation. Post-reaction purification via recrystallization in ethanol improves yields . For scalability, iterative screening of catalysts (e.g., DMAP) and solvent systems (e.g., DMF) can enhance efficiency .

Q. Which spectroscopic methods are most effective for confirming the structure of 2-(methylamino)-N-pyridin-4-ylbenzamide?

- Answer: Key methods include:

- IR spectroscopy : Identifies characteristic peaks for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methylamino groups (δ 2.5–3.0 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyridyl carbons .

- Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .

Q. How should researchers design experiments to assess the antibacterial activity of 2-(methylamino)-N-pyridin-4-ylbenzamide?

- Answer: Use in vitro assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and vehicle controls. Analyze minimum inhibitory concentrations (MICs) using ANOVA with post hoc Duncan’s test (α = 0.05) on six biological replicates .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) be resolved during the characterization of 2-(methylamino)-N-pyridin-4-ylbenzamide?

- Answer: Conflicting peaks may arise from tautomerism or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Resolves coupling patterns and confirms connectivity .

- X-ray crystallography : Provides unambiguous structural validation; refine data with software like SHELX .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies of 2-(methylamino)-N-pyridin-4-ylbenzamide?

- Answer: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values. Use non-linear regression with bootstrap resampling (n=1000) to estimate 95% confidence intervals. Compare treatments via one-way ANOVA followed by Tukey’s HSD test .

Q. How can computational docking studies be applied to predict the binding interactions of 2-(methylamino)-N-pyridin-4-ylbenzamide with biological targets?

- Answer: Use AutoDock Vina to dock the compound into target proteins (e.g., bacterial DNA gyrase). Prepare the ligand by energy minimization (AMBER force field) and protonate at physiological pH. Validate docking poses with molecular dynamics simulations (100 ns) and compare binding free energies (MM/PBSA) .

Q. What strategies can mitigate side reactions during the synthesis of 2-(methylamino)-N-pyridin-4-ylbenzamide, particularly in the condensation step?

- Answer: Side products (e.g., dimerization) are minimized by:

- Low-temperature reactions : Slow addition of amine at 0°C.

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).

- Stoichiometric control : Use 1.2 equivalents of 4-aminopyridine to drive condensation .

Q. How does the presence of the methylamino group influence the compound’s reactivity compared to similar benzamide derivatives?

- Answer: The methylamino group increases nucleophilicity at the amide nitrogen, facilitating hydrogen bonding with biological targets. Steric hindrance from the methyl group reduces undesired π-π stacking in planar analogs. Comparative studies with N-ethyl or N-aryl analogs show 10–15% lower MICs for the methylamino variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.